molecular formula C9H11NO4S B12902420 N-Acetyl-S-furan-2-yl-L-cysteine CAS No. 192385-29-8

N-Acetyl-S-furan-2-yl-L-cysteine

Cat. No.: B12902420
CAS No.: 192385-29-8
M. Wt: 229.26 g/mol
InChI Key: PGYZSNNNIBUUAA-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-S-furan-2-yl-L-cysteine is a specialized mercapturic acid metabolite, primarily used in scientific research to investigate exposure to and metabolism of furan-containing compounds. Researchers value this compound for its application in toxicology studies, where it serves as a critical biomarker for assessing furan bioactivation. Furan, a compound found in heat-processed foods and an industrial chemical, is metabolized in the liver to a reactive dialdehyde, cis-2-butene-1,4-dial (BDA). This compound is a downstream product of the conjugation of BDA with cellular cysteine, followed by N-acetylation. By quantifying this metabolite in biological samples, scientists can better understand the metabolic fate of furan, evaluate internal exposure doses, and study the mechanisms underlying furan-induced toxicity. This product is intended for Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

192385-29-8

Molecular Formula

C9H11NO4S

Molecular Weight

229.26 g/mol

IUPAC Name

(2R)-2-acetamido-3-(furan-2-ylsulfanyl)propanoic acid

InChI

InChI=1S/C9H11NO4S/c1-6(11)10-7(9(12)13)5-15-8-3-2-4-14-8/h2-4,7H,5H2,1H3,(H,10,11)(H,12,13)/t7-/m0/s1

InChI Key

PGYZSNNNIBUUAA-ZETCQYMHSA-N

Isomeric SMILES

CC(=O)N[C@@H](CSC1=CC=CO1)C(=O)O

Canonical SMILES

CC(=O)NC(CSC1=CC=CO1)C(=O)O

Origin of Product

United States

Analytical Methodologies for the Characterization and Quantification of N Acetyl S Furan 2 Yl L Cysteine and Its Metabolites

Chromatographic Separation Techniques

Effective chromatographic separation is a prerequisite for accurate mass spectrometric analysis, as it resolves the target analyte from isomeric and isobaric interferences present in biological samples. Both High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC) are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the separation of furan-derived mercapturic acids from complex biological fluids. nih.gov Reversed-phase chromatography is the most common modality, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase to separate compounds based on their hydrophobicity.

In the analysis of furan (B31954) metabolites, specific HPLC methods have been developed to resolve various N-acetylcysteine conjugates. For instance, studies characterizing furan-derived crosslinks have utilized C18 columns with gradient elution. nih.gov A typical mobile phase system consists of an aqueous component, often containing an acid modifier like formic acid or ammonium formate to improve peak shape and ionization efficiency, and an organic component such as acetonitrile or methanol. nih.gov The gradient starts with a high proportion of the aqueous phase to retain the polar analytes, followed by a gradual increase in the organic solvent concentration to elute the compounds of interest based on their increasing hydrophobicity. ijper.orginsights.bio

Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, greater sensitivity, and substantially shorter analysis times. nih.govscispace.com This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling much higher backpressures. nih.gov

UPLC is particularly well-suited for the analysis of urinary metabolites, where complex mixtures of compounds are common. nih.gov In the context of furan and other volatile organic compound (VOC) metabolites, UPLC systems are frequently coupled with tandem mass spectrometry (UPLC-MS/MS). nih.govtandfonline.com A common column choice for separating polar metabolites like mercapturic acids is an Acquity UPLC® HSS T3 column, which is designed to provide enhanced retention for polar compounds under reversed-phase conditions. nih.gov The mobile phases are similar to those used in HPLC, typically consisting of aqueous ammonium acetate and acetonitrile, run in a gradient elution mode. nih.gov This technology enables the simultaneous quantification of numerous urinary metabolites in a single, rapid analytical run, making it ideal for high-throughput studies. nih.govscispace.com

Table 1: Examples of Chromatographic Conditions for the Analysis of Furan Metabolites and Mercapturic Acids This table is interactive. You can sort and filter the data.

Technique Column Type Mobile Phase A Mobile Phase B Elution Mode Reference
HPLC Reversed-Phase C18 Water with Formic Acid Acetonitrile/Methanol Gradient nih.gov
UPLC Acquity UPLC® HSS T3 (1.8 µm) 15 mM Ammonium Acetate (pH 6.8) Acetonitrile Gradient nih.gov
UPLC Synergi 4u polar RP Water with Formic Acid Acetonitrile with Formic Acid Gradient nih.gov

Mass Spectrometry-Based Detection and Identification Approaches

Mass spectrometry (MS) is the definitive tool for the detection and structural confirmation of N-Acetyl-S-furan-2-yl-L-cysteine and its metabolites due to its high sensitivity and specificity. When coupled with chromatographic separation, it provides a powerful platform for both quantitative and qualitative analysis.

Tandem mass spectrometry (MS/MS) is indispensable for both the structural elucidation and selective quantification of mercapturic acids. nih.govnih.gov This technique involves the selection of a specific precursor ion (the molecular ion of the analyte), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. nih.gov The fragmentation pattern is often unique to the molecule's structure, providing a high degree of confidence in its identification.

For N-acetylcysteine conjugates derived from furan, MS/MS spectra reveal characteristic fragment ions. nih.gov For example, collision-induced fragmentation of the sulfoxide (B87167) metabolites of N-acetylcysteine-pyrrole conjugates results in characteristic neutral losses corresponding to the N-acetylcysteine sulfoxide moiety. nih.gov

For quantitative analysis, MS/MS is typically operated in multiple reaction monitoring (MRM) or the more advanced scheduled multiple reaction monitoring (SMRM) mode. nih.govnih.gov In this approach, the instrument is set to monitor specific precursor-to-product ion transitions for the analyte and its stable isotope-labeled internal standard. This method is highly selective and sensitive, minimizing interferences from the matrix and allowing for accurate quantification even at very low concentrations. nih.govnih.gov For instance, a common mass transition pair for N-acetylcysteine itself in positive ion mode is m/z 164 → 122. nih.gov

Electrospray ionization (ESI) is the most widely used ionization technique for analyzing polar, thermally labile, and non-volatile molecules like N-acetylcysteine conjugates. nih.govresearchgate.net ESI generates gas-phase ions directly from a liquid solution by applying a high voltage to a capillary, creating an aerosol of charged droplets. As the solvent evaporates from the droplets, the charge density increases until ions are ejected into the mass spectrometer.

This "soft" ionization technique typically produces intact protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal in-source fragmentation. nih.govresearchgate.net The analysis of mercapturic acids is commonly performed using ESI in the negative ion mode, which takes advantage of the acidic nature of the carboxylic acid group to readily form [M-H]⁻ ions. nih.gov Key ESI parameters that are optimized for sensitivity include the ion spray voltage and the ion source temperature. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with mass errors of less than 5 parts per million (ppm). nih.gov This capability is crucial for determining the elemental composition of an unknown metabolite, which greatly aids in its identification and structural confirmation. nih.govfossiliontech.com Instruments such as Time-of-Flight (TOF), particularly Quadrupole Time-of-Flight (qTOF), and Orbitrap mass analyzers are commonly used for HRMS analysis. nih.gov

In the study of furan metabolism, HRMS has been used to confirm the identity of novel metabolites found in urine. nih.govnih.gov By comparing the experimentally measured exact mass with the theoretical mass calculated from a proposed chemical formula, researchers can confidently confirm the elemental composition of the metabolite. nih.gov This level of certainty helps to distinguish the target analyte from other compounds that may have the same nominal mass (isobaric compounds) but different elemental formulas, a common challenge in metabolomics research. nih.gov

Table 2: Mass Spectrometry Parameters for the Analysis of N-Acetylcysteine Conjugates This table is interactive. You can sort and filter the data.

Parameter Description Typical Application/Value Reference
Ionization Mode Electrospray Ionization (ESI) Negative ion mode ([M-H]⁻) is common for mercapturic acids. nih.gov
Analysis Mode Tandem MS (MS/MS) Multiple Reaction Monitoring (MRM) for quantification. nih.gov
Precursor → Product Ion N-Acetylcysteine (NAC) m/z 164 → 122 (Positive ESI) nih.gov
Characteristic Fragments N-Acetylcysteine Conjugates Neutral losses corresponding to the N-acetylcysteine moiety. nih.gov
Mass Analysis High-Resolution MS (HRMS) Provides precise mass measurement to confirm elemental composition. nih.gov
Instrumentation UPLC-qTOF-MS/MS Couples UPLC separation with high-resolution mass analysis. nih.gov

Spectrophotometric Methods for Analogous N-Acetyl-L-cysteine Determination

Spectrophotometry offers a widely accessible and cost-effective approach for the quantification of N-acetyl-L-cysteine (NAC), an analogous compound to this compound. These methods are often based on redox and complexation reactions, providing reliable analysis in various sample matrices, particularly pharmaceutical formulations. nih.govcore.ac.uk

A prevalent spectrophotometric method involves a coupled two-step redox and complexation reaction. nih.gov In this system, NAC acts as a reducing agent, reducing a metal ion, which then forms a colored complex with a chromogenic reagent. One such method utilizes the reduction of iron(III) to iron(II) by NAC. The resulting iron(II) is then complexed with 2,4,6-tripyridyl-s-triazine (TPTZ). nih.govcore.ac.uk The Fe(II)-TPTZ complex exhibits a high molar absorptivity, which contributes to the sensitivity and linearity of the method. nih.gov This approach has demonstrated a good correlation coefficient and a low detection limit, making it suitable for quantifying NAC in pharmaceutical preparations without significant interference from common excipients. core.ac.uk

Another established spectrophotometric technique for NAC determination is based on the reduction of a copper(II)-bathocuproine disulfonate (BCS) complex. srce.hr NAC reduces the Cu(II) in the complex to Cu(I), resulting in the formation of an orange-colored [Cu(BCS)2]3– complex, which can be measured spectrophotometrically at its maximum absorbance wavelength of 483 nm. srce.hrpreprints.org This reaction forms the basis for both flow injection analysis (FIA) and sequential injection analysis (SIA) methods, which offer high analytical frequency and low sample and reagent consumption. srce.hr These flow-based methods have been successfully applied to the determination of NAC in pharmaceutical products, showing good agreement with standard pharmacopoeial methods. srce.hr

Other ligands have also been employed in similar copper-based spectrophotometric methods for the determination of NAC and its esters. These include neocuproine (NCN) and bicinchoninic acid (BCA), where the analyte reduces the Cu(II)-ligand complex to a chromophoric Cu(I)-ligand complex. mdpi.com The absorbance of the resulting colored complexes is measured at their respective maximum wavelengths. mdpi.com Furthermore, complexation with other metal ions, such as Ruthenium(III), has been explored for the spectrophotometric microdetermination of NAC. opensciencepublications.com The formation of a colored complex between Ru(III) and NAC allows for its quantification based on Beer's law. opensciencepublications.com

The table below summarizes the key analytical parameters of some spectrophotometric methods used for the determination of N-acetyl-L-cysteine.

Table 1: Analytical Characteristics of Spectrophotometric Methods for N-Acetyl-L-cysteine (NAC) Determination

Method Principle Chromogenic Reagent/Ligand Wavelength (λmax) Linearity Range Detection Limit (LOD) Reference
Redox-Complexation Reduction of Fe(III) to Fe(II) by NAC 2,4,6-tripyridyl-s-triazine (TPTZ) - 1.0 µM to 100.0 µM 0.14 µM core.ac.uk
Redox-Complexation (FIA) Reduction of Cu(II) to Cu(I) by NAC Bathocuproine disulfonate (BCS) 483 nm 3.0 × 10⁻⁷ – 3.0 × 10⁻⁵ mol L⁻¹ 9 × 10⁻⁸ mol L⁻¹ srce.hrpreprints.org
Redox-Complexation (SIA) Reduction of Cu(II) to Cu(I) by NAC Bathocuproine disulfonate (BCS) 483 nm 4.0 × 10⁻⁷ – 4.0 × 10⁻⁵ mol L⁻¹ - srce.hrpreprints.org
Redox-Complexation Reduction of Cu(II) to Cu(I) by NAC ester Neocuproine (NCN) 458 nm 2.0 × 10⁻⁶ – 2.0 × 10⁻⁴ mol L⁻¹ - mdpi.com
Redox-Complexation Reduction of Cu(II) to Cu(I) by NAC ester Bicinchoninic acid (BCA) 562 nm - - mdpi.com

Stable Isotope Dilution Mass Spectrometry for Quantitative Analysis of Furan Metabolites

Stable isotope dilution analysis (SIDA) coupled with mass spectrometry is a powerful and highly specific technique for the quantitative determination of furan and its metabolites, including this compound. nih.govresearchgate.net This methodology is considered a gold standard for quantification due to its ability to correct for matrix effects and variations in sample preparation and instrument response by using a stable isotope-labeled internal standard. researchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is frequently the analytical platform of choice, offering high sensitivity and selectivity for detecting and quantifying these metabolites in complex biological matrices such as urine. spectroscopyworld.comjfda-online.com

The principle of SIDA involves spiking the sample with a known amount of a stable isotope-labeled analog of the analyte of interest. researchgate.net For furan metabolites, deuterated or ¹³C-labeled internal standards are commonly synthesized and used. nih.govmdpi.com The isotopically labeled standard is chemically identical to the analyte and therefore behaves similarly during sample extraction, cleanup, and chromatographic separation. researchgate.net By measuring the ratio of the signal from the native analyte to the signal from the labeled internal standard, accurate quantification can be achieved, even if there are losses during sample processing. researchgate.net

This technique has been successfully applied to quantify various furan metabolites in human urine following exposure to furan, for instance, through coffee consumption. nih.govnih.gov Metabolites such as AcLys-BDA, Lys-BDA, and GSH-BDA have been identified and quantified, serving as potential short-term exposure biomarkers. nih.gov The high sensitivity of LC-MS/MS allows for the detection of these metabolites at very low concentrations. spectroscopyworld.com For example, in the analysis of nitrofuran metabolites, which are structurally related to furan metabolites, LC-MS/MS methods can achieve limits of quantification in the sub-µg/kg range. jfda-online.comresearchgate.net

The selection of appropriate precursor and product ions for multiple reaction monitoring (MRM) in tandem mass spectrometry is crucial for the selectivity of the method. scilit.com This ensures that the instrument is specifically monitoring for the analytes of interest, minimizing interferences from other components in the sample matrix. spectroscopyworld.com The use of stable isotope-labeled internal standards further enhances the reliability and accuracy of the quantitative results. researchgate.net

The table below provides examples of furan and nitrofuran metabolites quantified using stable isotope dilution mass spectrometry and the corresponding analytical performance.

Table 2: Examples of Furan and Nitrofuran Metabolites Quantified by Stable Isotope Dilution Mass Spectrometry

Analyte Matrix Internal Standard Method Limit of Quantification (LOQ) Reference
Lys-BDA Human Urine [¹³C₆,¹⁵N₂]-Lys-BDA LC-MS/MS 5–250 nM (calibration range) mdpi.com
AcLys-BDA Human Urine [¹³C₆,¹⁵N₂]-AcLys-BDA LC-MS/MS 10–500 nM (calibration range) mdpi.com
GSH-BDA Human Urine [Gly-¹³C₂,¹⁵N]-GSH-BDA LC-MS/MS 1–50 nM (calibration range) mdpi.com
3-amino-2-oxazolidinone (AOZ) Fish Muscle Deuterated analogue LC-MS/MS < 1.0 µg/kg jfda-online.com
3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) Fish Muscle Deuterated analogue LC-MS/MS < 1.0 µg/kg jfda-online.com
Semicarbazide (SC) Fish Muscle Deuterated analogue LC-MS/MS < 1.0 µg/kg jfda-online.com

Strategies for Sample Preparation and Derivatization for Analytical Analysis

Effective sample preparation is a critical step in the analytical workflow for the characterization and quantification of this compound and its metabolites. The primary goals of sample preparation are to isolate the analytes of interest from the sample matrix, concentrate them, and remove interfering substances that could compromise the accuracy and sensitivity of the subsequent analysis. researchgate.net For thiol-containing compounds like N-acetyl-L-cysteine, a key challenge during sample preparation is their susceptibility to oxidation. pcdn.co To prevent the formation of disulfide dimers, it is crucial to incorporate reducing agents into the sample preparation protocol. pcdn.co Common reducing agents used for this purpose include dithiothreitol (DTT) and tris-(2-carboxyethyl)phosphine (TCEP). pcdn.co Adjusting the pH to an acidic range can also help to slow down the rate of oxidation. pcdn.co

For the analysis of furan metabolites in biological matrices, sample preparation often begins with an acid hydrolysis step. jfda-online.com This is necessary to release metabolites that may be bound to proteins. researchgate.net Following hydrolysis, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed for the cleanup and concentration of the analytes. researchgate.net Polymeric SPE cartridges are often used for their ability to effectively remove interfering substances from complex matrices like meat and fish tissue. researchgate.net

Derivatization is another important strategy used to enhance the analytical properties of the target compounds, particularly for improving their chromatographic behavior and detection sensitivity. nih.gov For thiol-containing compounds, derivatization with a fluorescent tag such as N-(1-pyrenyl)maleimide (NPM) can significantly improve their detectability in HPLC with fluorescence detection. nih.gov This allows for the simultaneous quantification of multiple thiols in biological samples with high sensitivity. nih.gov

In the context of nitrofuran metabolite analysis, which shares similarities with furan metabolite analysis, derivatization with 2-nitrobenzaldehyde (NBA) is a common practice. researchgate.netjfda-online.com This in-situ derivatization converts the metabolites into their respective NBA imine-type derivatives, which are more amenable to LC-MS/MS analysis. researchgate.net This derivatization step is typically performed after the acid-catalyzed release of the protein-bound metabolites. researchgate.net The derivatized analytes are then extracted and cleaned up prior to instrumental analysis. researchgate.net

The choice of sample preparation and derivatization strategy depends on the specific analyte, the sample matrix, and the analytical technique being used. A well-designed sample preparation protocol is essential for achieving accurate and reliable results in the analysis of this compound and its metabolites.

Biomarker Research and Applications of Furan Derived Cysteine Adducts

Identification of N-Acetyl-S-[1-[5-(acetylamino)-5-carboxypentyl]-1H-pyrrol-3-yl]-L-cysteine (NAcCys-BDA-NAcLys) as a Putative Biomarker of Furan (B31954) Exposure

Furan, a contaminant found in various heat-processed foods and tobacco smoke, undergoes metabolic activation in the body, primarily by the cytochrome P450 2E1 (CYP2E1) enzyme. nih.govnih.gov This process converts furan into a highly reactive intermediate, cis-2-butene-1,4-dial (BDA). nih.govnih.gov BDA can then react with cellular nucleophiles, such as amino acids, to form various metabolites that are excreted in urine. nih.govnih.gov These metabolites have been investigated as potential biomarkers to assess an individual's exposure to furan. nih.gov

Among the spectrum of furan metabolites, N-Acetyl-S-[1-[5-(acetylamino)-5-carboxypentyl]-1H-pyrrol-3-yl]-L-cysteine (NAcCys-BDA-NAcLys) has been identified as a significant product. researchgate.net This compound is a crosslink of cysteine and lysine (B10760008) by BDA, which is subsequently N-acetylated. researchgate.netresearchgate.net Its presence in urine indicates that the body has been exposed to and has metabolized furan. nih.govresearchgate.net Research has also identified the sulfoxide (B87167) form of this metabolite, N-acetyl-S-[1-[5-(acetylamino)-5-carboxypentyl]-1H-pyrrol-3-yl]-L-cysteine sulfoxide (NAcCys-BDA-NAcLys sulfoxide), in rat urine. researchgate.netnih.gov

Initial studies in animal models, specifically F344 rats, were crucial in identifying NAcCys-BDA-NAcLys and its sulfoxide as potential urinary biomarkers of furan exposure. researchgate.netnih.gov These metabolites, along with others like NAcLys-BDA and GSH-BDA, are part of the metabolic fingerprint left by furan. researchgate.net However, the suitability of each metabolite as a reliable biomarker requires further validation. While NAcCys-BDA-NAcLys was detected in the urine of furan-treated rodents, its utility as a biomarker in humans has been questioned due to its absence in human urine samples, where the mono-acetylated form, NAcCys-BDA-Lys, is found instead. nih.govcdc.gov

Validation Studies of Biomarker Suitability for Furan Exposure Assessment

The journey from identifying a potential biomarker to its confident use in exposure assessment is paved with rigorous validation studies. For furan-derived metabolites, this has involved examining the relationship between exposure and metabolite levels, understanding background presence, and ensuring specificity.

Correlation between External Furan Dose and Metabolite Excretion

A critical step in validating a biomarker is to establish a clear relationship between the external dose of the substance and the amount of the biomarker excreted. Studies using isotopically labeled [¹³C₄]-furan in F344/DuCrl rats have been instrumental in this regard. nih.govnih.gov These studies demonstrated a linear correlation between the administered furan dose and the urinary excretion of several metabolites, including NAcCys-[¹³C₄]-BDA-NAcLys and its sulfoxide, across a wide range of doses. nih.govnih.gov

Even though the total 24-hour excretion of these individual metabolites was found to be a small fraction (less than 2.5%) of the initial furan dose, the consistent and linear dose-response relationship supported the potential of using these metabolites for a biomarker-based approach to estimate furan exposure. researchgate.netnih.gov

Assessment of Background Levels and Endogenous Formation of Metabolites

A significant challenge in biomarker validation is the presence of the biomarker in unexposed individuals, known as background levels. Research has revealed substantial and relatively constant urinary background levels of unlabeled NAcLys-BDA, NAcCys-BDA-NAcLys, and its sulfoxide in rats, even when their feed was confirmed to be free of significant furan contamination. researchgate.netnih.govnih.gov This suggests that these metabolites might be formed from endogenous sources within the body, which could complicate their use for quantifying exposure from external sources. nih.govnih.gov

The presence of these background levels limits the suitability of NAcCys-BDA-NAcLys and similar metabolites as specific biomarkers for exogenous furan exposure, particularly at the low exposure levels relevant to the general human population. researchgate.netnih.gov

Specificity of Furan-Derived Biomarkers Compared to Other Metabolites (e.g., GSH-BDA)

The specificity of a biomarker is its ability to reflect exposure to a particular substance without being confounded by other factors. In the context of furan exposure, the high urinary background levels of lysine adducts of BDA and the BDA-derived cysteine-lysine crosslinks, such as NAcCys-BDA-NAcLys, compromise their specificity. researchgate.netnih.gov

In contrast, another furan metabolite, the glutathione (B108866) conjugate of BDA (GSH-BDA), has been identified as a more specific biomarker. nih.govnih.gov Studies have shown that GSH-BDA does not have a background occurrence in urine, making it a more reliable indicator of external furan exposure. nih.govnih.gov This has led to a greater focus on GSH-BDA in human biomonitoring studies. nih.gov Interestingly, tobacco smoke has been identified as a significant source of furan exposure, leading to higher excretion of GSH-BDA in smokers. researchgate.netnih.gov

Application in Exposure Assessment Methodologies

The validated understanding of furan biomarkers has paved the way for their application in methodologies designed to assess exposure, particularly in controlled animal studies.

Biomonitoring of Furan Exposure in Animal Models

Animal models, especially rats, have been fundamental in developing and testing biomonitoring methods for furan exposure. nih.govnih.gov By administering known doses of furan and analyzing the resulting urinary metabolites, researchers have been able to build a comprehensive picture of furan metabolism and biomarker excretion. nih.govnih.gov

Quantitative analysis of urine from rats treated with furan demonstrated a linear correlation between the external dose and the urinary levels of metabolites like NAcLys-BDA and GSH-BDA. nih.gov The use of stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) has provided the sensitivity and specificity needed for these analyses. nih.govnih.gov These animal studies have been crucial for understanding the kinetics of metabolite formation and excretion, and for identifying the most promising biomarkers for further investigation in humans. nih.govnih.gov

Below is a table summarizing the key furan metabolites and their characteristics as biomarkers, based on findings from animal studies:

MetaboliteCorrelation with Furan DoseBackground LevelsSpecificity for Exogenous Furan
NAcCys-BDA-NAcLys LinearHigh and constantLow
NAcCys-BDA-NAcLys sulfoxide LinearHigh and constantLow
NAcLys-BDA LinearHigh and constantLow
GSH-BDA LinearNone detectedHigh

Human Biomonitoring Studies for Dietary and Environmental Furan Exposure

Human biomonitoring offers a more direct and reliable method for assessing exposure to furan from various sources compared to estimates based on food contamination data, which can be subject to significant uncertainty. nih.govresearchgate.net Furan itself is metabolized in the body, primarily by the enzyme Cytochrome P450 2E1, into a highly reactive intermediate called cis-2-butene-1,4-dial (BDA). nih.govnih.govspringermedizin.de This reactive dialdehyde (B1249045) can form adducts with cellular components like glutathione (GSH), as well as free or protein-bound cysteine and lysine residues. nih.govspringermedizin.de The subsequent breakdown products of these adducts are excreted in urine and can be measured as specific biomarkers of furan exposure. nih.govnih.gov

Recent research has focused on quantifying these urinary metabolites to understand the internal dose of furan from both dietary and environmental sources. A key human study involved ten healthy volunteers (five male, five female) who followed a controlled diet over nine days. nih.govresearchgate.net For the first three days, they consumed foods low in furan. For the next three days, they switched to a diet rich in high-furan foods, such as coffee and jarred meals, before returning to the low-furan diet for the final three days. nih.govresearchgate.net Throughout the study, researchers analyzed urine samples for several potential BDA-derived biomarkers using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov

The study successfully identified and quantified several furan metabolites in human urine:

N-[4-Carboxy-4-(3-mercapto-1H-pyrrol-1-yl)-1-oxobutyl]-L-cysteinylglycine (GSH-BDA) : This glutathione conjugate was confirmed as a specific biomarker of external furan exposure. nih.govnih.gov Its excretion levels significantly increased during the high-furan diet period and quickly decreased when subjects returned to a low-furan diet. nih.govresearchgate.net Unlike other potential biomarkers, GSH-BDA did not appear to have significant background levels from endogenous sources. researchgate.netnih.gov

R-2-(Acetylamino)-6-(2,5-dihydro-2-oxo-1H-pyrrol-1-yl)-1-hexanoic acid (NAcLys-BDA) : This was the most abundant furan metabolite found in human urine, but it exhibited high baseline concentrations, suggesting a potential endogenous source or accumulation from long-term exposure, which may limit its utility for tracking short-term dietary changes. nih.gov

N-Acetyl-S-[1-[5-(acetylamino)-5-carboxypentyl]-1H-pyrrol-3-yl]-L-cysteine (NAcCys-BDA-NAcLys) : Interestingly, this fully N-acetylated cysteine-lysine crosslink, which is found in rats, was not detected in human urine samples. nih.gov

N-Acetyl-S-[1-(5-amino-5-carboxylpentyl)-1H-pyrrol-3-yl]-L-cysteine (NAcCys-BDA-Lys) and its sulfoxide : Instead of the fully acetylated version, humans excrete cysteine-lysine crosslinks that are only N-acetylated at the cysteine residue. nih.govcdc.gov These, along with the corresponding sulfoxide, were confirmed in human urine. nih.gov

Using the urinary concentrations of the specific biomarker GSH-BDA, researchers were able to estimate the probable daily intake (PDI) of furan. For non-smoking participants, the intake during the low-furan diet period was comparable to the lower range of estimates by the European Food Safety Authority (EFSA), while the intake during the high-furan diet aligned with estimates for highly exposed consumers. nih.govnih.gov

Table 1: Estimated Probable Daily Furan Intake (PDI) in Non-Smokers Based on Urinary GSH-BDA Levels

Diet PeriodEstimated PDI Range (µg/kg body weight/day)Corresponding EFSA Exposure Estimate for Adults (µg/kg bw/day)
Low-Furan Diet0.05 - 0.310.11 - 0.75 (Average Consumer)
High-Furan Diet0.18 - 1.200.20 - 1.22 (High Consumer - 95th Percentile)

Data sourced from Kalisch et al., 2025. nih.govnih.gov

Beyond diet, tobacco smoke is another significant source of furan exposure. nih.govcdc.gov The dietary intervention study noted that smokers had a higher excretion of GSH-BDA compared to non-smokers, highlighting smoking as a confounding factor when assessing dietary furan intake. nih.govresearchgate.net Another study specifically investigated the link between smoking and BDA-derived urinary metabolites. cdc.gov It found that the levels of N-acetylcysteine-BDA-lysine sulfoxide were notably higher in smokers compared to non-smokers and that these levels significantly dropped after smoking cessation. cdc.gov This finding establishes that these cysteine-derived adducts can serve as effective biomarkers for furan exposure from tobacco smoke. cdc.gov

Table 2: Relative Abundance of BDA-Derived Metabolites in Human Urine by Exposure Source

MetaboliteFinding in Smokers vs. Non-SmokersSignificance
N-acetylcysteine-BDA-lysine sulfoxideLevels are more than 10 times higher in many smokers compared to non-smokers.Strongly associated with tobacco smoke exposure and decreases upon cessation.
BDA-N-acetyllysineDetected in most human urine samples.Considered an abundant metabolite but may have high background levels. nih.govcdc.gov
N-acetylcysteine-BDA-lysineDetected in most human urine samples.Less abundant than its sulfoxide form in many samples. cdc.gov

Data sourced from Peterson et al., 2017. cdc.gov

Mechanistic Investigations of Furan Derived Adduct Formation and Subsequent Biological Consequences

Molecular Mechanisms of cis-2-Butene-1,4-dial (BDA) Interactions with Endogenous Biomolecules

The toxicity of furan (B31954) is primarily attributed to its metabolic activation by cytochrome P450 enzymes, which oxidize the furan ring to form a highly reactive α,β-unsaturated dialdehyde (B1249045), cis-2-butene-1,4-dial (BDA). nih.govnih.gov This electrophilic intermediate readily reacts with cellular nucleophiles, initiating a cascade of events that contribute to furan's toxic and carcinogenic effects. nih.govacs.org

Formation of Pyrrole (B145914) and Pyrrolin-2-one Derivatives via BDA Reactions

BDA's interaction with the amino acid lysine (B10760008) is a key pathway in its metabolism. The reaction of BDA with lysine residues can lead to the formation of pyrrolin-2-one adducts. nih.gov Specifically, the urinary metabolite (R)-2-acetylamino-6-(2,5-dihydro-2-oxo-1H-pyrrol-1-yl)-1-hexanoic acid is a known derivative of the reaction between BDA and lysine. nih.gov

Furthermore, BDA can act as a cross-linking agent. For instance, it can link cysteine and lysine residues, forming pyrrole-based structures. nih.gov Metabolites such as N-acetyl-S-[1-(5-acetylamino-5-carboxypentyl)-1H-pyrrol-3-yl]-l-cysteine and its sulfoxide (B87167) are downstream products of a BDA-derived cysteine-lysine cross-link, S-[1-(5-amino-5-carboxypentyl)-1H-pyrrol-3-yl]-l-cysteine. nih.govscispace.com These reactions highlight the formation of stable pyrrole and pyrrolin-2-one derivatives as a consequence of BDA's reactivity with endogenous amino acids.

Covalent Binding of BDA to Proteins and Nucleosides as Key Events

The high reactivity of BDA facilitates its covalent binding to a range of biological macromolecules, a critical step in furan-induced toxicity. nih.govresearchgate.net This binding is not random; BDA selectively targets nucleophilic sites on proteins and nucleic acids.

Protein Adduction: BDA reacts with nucleophilic amino acid residues, particularly lysine and cysteine, within proteins. researchgate.netnih.gov This covalent modification can alter protein structure and function, leading to cellular dysfunction. nih.gov The formation of BDA-protein adducts is a significant event, with studies indicating that these adducts are more prevalent than DNA adducts, suggesting that proteins are a primary target for this reactive metabolite. nih.gov The interaction with lysine residues on DNA-binding proteins has been shown to be particularly selective, leading to stable DNA-protein crosslinks. nih.gov

Nucleoside Adduction: BDA also covalently binds to DNA nucleosides, which is a key aspect of its genotoxic potential. acs.org It reacts with 2'-deoxyguanosine (dG), 2'-deoxyadenosine (dA), and 2'-deoxycytidine (dC) to form various adducts. nih.govresearchgate.netnih.gov The reaction with dG, for example, results in a stable 1,N(2)-bicyclic adduct as the major product. nih.gov The formation of these DNA adducts can lead to mutations and DNA damage if not repaired, contributing to the carcinogenic risk associated with furan exposure. nih.govacs.org

Role of Adducts as Molecular Signatures of Furan Exposure and Metabolic Activity

The adducts formed from the reaction of BDA with cellular components are excreted in urine and can serve as valuable biomarkers for assessing human exposure to furan and understanding its metabolic activation. nih.govnih.gov

Link to Oxidative Stress Pathways as Seen with N-Acetylcysteine (NAC) Analogues

Furan exposure has been demonstrated to induce oxidative stress by depleting cellular antioxidants and increasing the production of reactive oxygen species (ROS). nih.gov This leads to lipid peroxidation and damage to cellular components. nih.gov The formation of adducts with sulfur-containing molecules like cysteine and glutathione (B108866) (GSH) is a critical aspect of furan's metabolism and toxicity. researchgate.net

N-acetylcysteine (NAC), a precursor to the antioxidant glutathione, has shown protective effects against various toxic insults by mitigating oxidative stress. nih.govresearchgate.netuobaghdad.edu.iq In the context of furan, the formation of N-acetyl-S-[1-(5-acetylamino-5-carboxypentyl)-1H-pyrrol-3-yl]-l-cysteine, an NAC analogue, points to the involvement of mercapturic acid pathways in the detoxification of BDA. researchgate.netnih.gov These pathways are intrinsically linked to the management of oxidative stress. NAC itself can act as a precursor for GSH synthesis, which is crucial for detoxifying reactive electrophiles like BDA. nih.gov The presence of such NAC-related metabolites underscores the body's attempt to counteract the oxidative damage initiated by furan's reactive intermediates.

Contribution to Cellular Perturbations Downstream of Adduct Formation

The covalent binding of BDA to proteins and DNA initiates a series of downstream cellular disturbances. The formation of DNA adducts can lead to genotoxicity, including DNA damage and mutations, which are critical events in carcinogenesis. nih.govacs.orgnih.gov

Cellular toxicity is also a significant consequence, with furan exposure linked to a decrease in cell viability and an increase in cytotoxicity. nih.gov Studies have shown that furan can trigger apoptosis, or programmed cell death, in various cell types. nih.gov This is often accompanied by the altered expression of genes involved in the cell cycle and apoptosis. acs.org Furthermore, the adduction of BDA to specific cellular proteins can disrupt critical functions, including energy production, redox regulation, and protein folding, providing a mechanistic link between adduct formation and the observed cytotoxicity. nih.gov

Computational Chemistry Approaches to N Acetyl S Furan 2 Yl L Cysteine and Analogous Cysteine Conjugates

Quantum Chemical Analysis of N-Acetylcysteine and Related Structures

Quantum chemical methods are instrumental in elucidating the fundamental electronic characteristics of N-acetylcysteine (NAC) and its derivatives. These approaches allow for a detailed understanding of molecular orbitals and reactivity, which are crucial for predicting how these molecules will behave in different chemical environments.

Density Functional Theory (DFT) has become a primary computational method for studying the structural and electronic properties of molecules due to its balance of accuracy and computational efficiency. nih.govucl.ac.uk DFT calculations are used to optimize molecular geometries, providing precise information about bond lengths, bond angles, and dihedral angles. For N-acetylcysteine and its analogs, DFT can predict the most stable three-dimensional conformations. rsc.org

Furthermore, DFT is employed to calculate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. For instance, studies on glycine interacted with metal oxides have shown that changes in the HOMO-LUMO gap correlate with the reactivity of the system. nih.gov DFT calculations have been applied to understand the adsorption and electronic behavior of L-cysteine on various surfaces, revealing how interactions can alter its electronic structure. nih.gov

Table 1: Illustrative Electronic Properties of a Cysteine Derivative Calculated by DFT (Note: The following data is hypothetical and for illustrative purposes to demonstrate the output of DFT calculations.)

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap (ΔE)5.3 eV
Dipole Moment3.2 Debye

From the HOMO and LUMO energies obtained through DFT, several global reactivity descriptors can be calculated to predict the chemical behavior of a molecule. nih.gov These descriptors provide a quantitative measure of a molecule's reactivity and are derived from conceptual DFT. mdpi.com

Key global reactivity descriptors include:

Electronegativity (χ): Represents the power of an atom or molecule to attract electrons. mdpi.com

Chemical Potential (ε): Defined as the negative of electronegativity (ε = -χ), it describes the escaping tendency of electrons from an equilibrium system. mdpi.com

Chemical Hardness (η): Measures the resistance of a molecule to charge transfer or deformation of its electron cloud. Molecules with a large HOMO-LUMO gap are generally harder and less reactive. mdpi.com

Softness (σ): The reciprocal of hardness (σ = 1/η), it indicates the molecule's polarizability and its readiness to undergo chemical reactions. mdpi.com

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, acting as an electrophile. researchgate.net

These descriptors are valuable for predicting how molecules like N-acetylcysteine and its conjugates will interact with other chemical species, such as biological macromolecules or metal surfaces. For example, a comparative study of N-acetylcysteine and cysteine showed that while cysteine has a slightly higher global reactivity, the descriptors for NAC are also favorable for effective interactions, such as adsorption on a metal surface. mdpi.com

Table 2: Global Reactivity Descriptors for N-Acetylcysteine (NAC) and Cysteine (Data sourced from a computational study on their inhibitory effects.)

DescriptorN-Acetylcysteine (NAC)Cysteine
Electronegativity (χ)3.597 eV3.486 eV
Hardness (η)5.922 eV5.864 eV
Softness (σ)0.169 eV⁻¹0.171 eV⁻¹
Electrophilicity Index (ω)1.094 eV1.034 eV

Data adapted from reference mdpi.com.

Molecular Modeling of Adduct Formation and Stability

Molecular modeling techniques are essential for simulating the formation of adducts, such as N-Acetyl-S-furan-2-yl-L-cysteine, and assessing their stability. These methods can model the dynamic process of bond formation and predict the thermodynamics and kinetics of such reactions.

While not directly involving furan (B31954), studies on analogous cysteine conjugates provide significant insights into their reactivity. The thiol group of cysteine and its derivatives is known to be a potent nucleophile and can participate in ligand exchange reactions with metal centers in various biological and chemical systems. Computational studies have been used to investigate the kinetics and mechanisms of these reactions. For example, theoretical studies on the reaction of Au(I) N-heterocyclic carbene complexes with cysteine have detailed the stepwise substitution of ligands on the metal center. researchgate.net Such studies help elucidate the steric and electronic factors that control the reaction rates and mechanisms, which can be extrapolated to understand the potential interactions of this compound with metallic species. researchgate.netnih.gov The reactivity of the cysteine moiety is crucial in these interactions, and computational models can predict the activation energies and transition state structures involved in the ligand exchange process. researchgate.net

The surrounding solvent environment can significantly influence the structure, stability, and reactivity of a molecule. Computational studies must account for these effects to provide realistic predictions. Implicit solvation models are a common approach where the solvent is treated as a continuous medium with specific properties like the dielectric constant. tum.de Models such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are frequently used in DFT calculations to simulate aqueous environments. researchgate.net The choice of solvation model can be critical for accurately predicting properties like free energies of transfer from a gas phase to an aqueous solution. researchgate.net Explicit solvation models, where individual solvent molecules are included in the simulation, are more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. tum.de For studies on N-acetylcysteine and its conjugates, accurate solvation models are crucial for modeling reaction energetics and conformational preferences in a biological context. researchgate.net

Computational Insights into Structure-Activity Relationships (SAR) for Furan Metabolites

Computational methods are increasingly used to establish Structure-Activity Relationships (SAR), which link the chemical structure of a molecule to its biological activity. For furan-containing metabolites, computational models can help predict their metabolic fate and potential reactivity.

Furan rings can be bioactivated by enzymes like cytochrome P450s, often through epoxidation. nih.gov The resulting epoxide is highly reactive and can form covalent adducts with macromolecules. Computational models can predict the likelihood of a specific furan-containing molecule undergoing such bioactivation. nih.gov By calculating properties like the energy of epoxidation, researchers can assess the metabolic stability of different furan derivatives.

Furthermore, computational studies can elucidate the specific interactions between a furan-based ligand and its biological target. For instance, molecular docking and dynamics simulations have been used to understand the binding mode of furan-based inhibitors to enzymes like salicylate synthase (MbtI). nih.gov These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. nih.gov This information is invaluable for the rational design of new molecules with improved activity and a lower potential for forming reactive metabolites. Computational SAR studies can guide the modification of the furan ring or its substituents to enhance desired biological effects while minimizing toxicity. nih.gov

Future Research Directions and Challenges in Furan Derived Cysteine Adduct Research

Further Elucidation of Novel Furan (B31954) Metabolites and Adduct Structures

The metabolic pathway of furan is known to produce the reactive intermediate cis-2-butene-1,4-dial (BDA), which readily reacts with cellular nucleophiles. nih.gov While several urinary metabolites resulting from the reaction of BDA with glutathione (B108866) (GSH) and the amino acid lysine (B10760008) have been characterized, the full spectrum of furan-derived metabolites is likely more extensive. nih.govnih.gov Future research will focus on identifying and structurally characterizing novel metabolites and protein adducts. This involves exploring alternative bioactivation pathways of furan, potentially mediated by different cytochrome P450 enzymes, which could lead to the formation of other reactive species. nih.gov Advanced analytical techniques, particularly high-resolution mass spectrometry, are critical in this endeavor to identify previously unknown adducts in complex biological samples. nih.gov For instance, studies have identified that BDA can cross-link GSH to lysine residues, forming complex adducts that are precursors to urinary metabolites. nih.gov

Refinement of Analytical Methods for Enhanced Sensitivity, Specificity, and High-Throughput Analysis

Accurate measurement of N-Acetyl-S-furan-2-yl-L-cysteine and other furan-derived mercapturic acids is essential for their use as biomarkers. nih.govresearchgate.net The current standard for quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov Ongoing research aims to enhance these methods by improving sample preparation techniques to increase analyte concentration and remove interferences, developing more efficient chromatographic separations, and utilizing newer mass spectrometers with higher sensitivity. ijper.org A significant goal is the development of high-throughput methods to accommodate large-scale human biomonitoring studies, which would facilitate a better understanding of furan exposure in the general population. nih.gov

Advanced Mechanistic Studies on Adduct Repair, Persistence, and Biological Fate

A critical area of future research is understanding what happens to furan-derived adducts once they are formed in the body. This includes investigating whether specific cellular repair mechanisms can remove these adducts from proteins, thereby mitigating their potentially toxic effects. nih.gov Determining the persistence, or half-life, of these adducts in various tissues is also crucial for understanding long-term risks associated with furan exposure. nih.gov It is known that a significant portion of a furan dose can become covalently bound to liver proteins. nih.gov Mechanistic studies are needed to determine how the adduction of specific proteins, such as those involved in energy production and redox regulation, disrupts their function and contributes to cellular toxicity and the development of diseases like cancer. nih.gov

Development of Standardized Biomarker Methodologies and Reference Materials

For furan-derived metabolites to be used effectively as biomarkers in a regulatory or clinical context, standardized analytical methods and certified reference materials are necessary. researchgate.net Standardization across laboratories ensures that data from different studies are comparable and reliable. researchgate.net This involves creating detailed standard operating procedures and conducting inter-laboratory comparison studies. Furthermore, the development of certified reference materials—highly pure and well-characterized samples of the biomarkers themselves—is essential for calibrating instruments and ensuring the accuracy of measurements. The lack of background occurrence for some specific metabolites, like GSH-BDA, makes them promising candidates for specific biomarkers of external furan exposure, underscoring the need for their standardization. researchgate.net

Integration of Omics Technologies for Comprehensive Metabolomics and Proteomics Analysis

The use of "omics" technologies offers a powerful, systems-biology approach to understanding the effects of furan. researchgate.netnih.govnih.govMetabolomics , the large-scale study of small molecules, can provide a snapshot of the metabolic state of a cell or organism and reveal widespread perturbations caused by furan exposure. nih.govProteomics , the study of the entire set of proteins, can identify the specific protein targets of furan's reactive metabolites. nih.gov Integrating these omics datasets can provide a more holistic view of the molecular mechanisms of furan toxicity, from the initial metabolic activation to the downstream functional consequences. researchgate.netnih.gov This comprehensive analysis can help in identifying novel biomarkers and understanding the complex biological networks affected by furan. nih.gov

Deeper Understanding of Endogenous Sources Contributing to Background Metabolite Levels

A significant challenge in furan biomarker research is the presence of background levels of certain metabolites in unexposed individuals. nih.govresearchgate.net This suggests that the body may produce furan or similar reactive compounds endogenously. researchgate.netnih.gov Potential sources include lipid peroxidation, where the breakdown of fats can generate reactive aldehydes, and metabolic activities of the gut microbiome. nih.gov It has also been proposed that radical attacks on deoxyribose in DNA could lead to the formation of cis-2-butene-1,4-dial. nih.gov Distinguishing between these endogenous background levels and the levels resulting from external exposure (e.g., from diet or smoking) is critical for accurate exposure assessment. nih.gov Future studies using stable isotope-labeled furan will be instrumental in tracing the origins of these metabolites and quantifying the contribution of endogenous versus exogenous sources. researchgate.net

Q & A

Q. What are the validated synthetic routes and characterization protocols for N-Acetyl-S-furan-2-yl-L-cysteine?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or thiol-ene reactions. For example, analogous compounds like N-acetyl-S-(o-fluorophenylcarbamoyl)cysteine are synthesized by reacting N-acetyl-L-cysteine (NAC) with substituted isocyanates under nitrogen atmosphere, yielding 61–70% after purification via silica gel chromatography . Characterization requires:
  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm stereochemistry and substitution patterns (e.g., δ 1.97 ppm for acetyl protons in acetone-d6_6) .
  • Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., m/z 301 [M+H]+^+) .
  • Chromatography : HPLC with UV detection (e.g., 220 nm) for purity assessment .

Q. What are the critical physicochemical properties of this compound relevant to experimental design?

  • Methodological Answer : Key properties include:
  • Molecular Formula : C14_{14}H25_{25}NO5_5S (MW: 319.417 g/mol) .
  • Solubility : Likely polar solvent-soluble (e.g., water, methanol), inferred from structural analogs like N-acetyl-S-(carbamoylethyl)-L-cysteine .
  • Stability : Store at 0–6°C in airtight containers to prevent oxidation; avoid light and moisture .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity or toxicity profiles of this compound across different in vitro models?

  • Methodological Answer :
  • Standardize Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time .
  • Dose-Response Validation : Use ≥3 independent replicates with nonlinear regression analysis (e.g., GraphPad Prism).
  • Mechanistic Follow-Up : Employ siRNA knockdown or enzyme inhibitors (e.g., glutathione reductase) to isolate metabolic pathways .
  • Statistical Analysis : Apply Tukey-Kramer post-hoc tests after ANOVA to compare group means, avoiding Fisher’s LSD to reduce Type I errors .

Q. What advanced analytical techniques are recommended for quantifying this compound in complex biological matrices?

  • Methodological Answer :
  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in water/acetonitrile). Monitor transitions like m/z 319 → 184 for quantification .
  • Isotope Dilution : Include stable isotope-labeled internal standards (e.g., 13C^{13}\text{C}-N-acetyl-S-furan-2-yl-L-cysteine) to correct for matrix effects .
  • Validation Parameters : Assess linearity (R2^2 > 0.99), LOQ (≤10 ng/mL), and intra-day precision (CV < 15%) per ICH guidelines .

Q. How can researchers investigate the metabolic stability and enzyme-specific biotransformation of this compound?

  • Methodological Answer :
  • In Vitro Incubations : Use human liver microsomes (HLM) or recombinant enzymes (e.g., CYP3A4, GSTs) with NADPH/GSH cofactors. Terminate reactions at 0, 15, 30, and 60 min with ice-cold acetonitrile .
  • Metabolite Identification : HRMS (Q-TOF) in positive ion mode (resolution ≥30,000) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
  • Kinetic Modeling : Calculate t1/2t_{1/2} and intrinsic clearance using Michaelis-Menten equations (e.g., Vmax/KmV_{\text{max}}/K_{\text{m}}) .

Data Contradiction & Reproducibility

Q. What strategies mitigate batch-to-batch variability in synthesizing this compound?

  • Methodological Answer :
  • Quality Control : Monitor starting material purity (≥98% via TLC) and reaction progress (TLC/RP-HPLC) .
  • Standardized Workup : Use flash chromatography with consistent solvent ratios (e.g., ethyl acetate:hexanes = 3:7) and lyophilization parameters .
  • Batch Documentation : Record detailed logs of temperature, stirring speed, and drying time to trace variability sources .

Q. How should conflicting data on the compound’s oxidative stability be addressed?

  • Methodological Answer :
  • Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks and compare degradation kinetics via HPLC-UV .
  • Radical Scavenger Testing : Add antioxidants (e.g., BHT, 0.01% w/v) to formulations and assess peroxide formation with FOX assay .
  • Structural Confirmation : Use X-ray crystallography or 2D NMR (e.g., 1H^{1}\text{H}-13C^{13}\text{C} HSQC) to verify degradation products .

Safety & Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, flame-retardant lab coats, and safety goggles .
  • Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of airborne particles .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.